molecular formula C13H12ClNO2 B3032380 2-Chloro-3-(propan-2-ylamino)naphthalene-1,4-dione CAS No. 15455-20-6

2-Chloro-3-(propan-2-ylamino)naphthalene-1,4-dione

Cat. No.: B3032380
CAS No.: 15455-20-6
M. Wt: 249.69 g/mol
InChI Key: ZOFLWMCFCUMANX-UHFFFAOYSA-N
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Description

2-Chloro-3-(propan-2-ylamino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

2-Chloro-3-(propan-2-ylamino)naphthalene-1,4-dione and its derivatives have been extensively studied for their crystal structures. For instance, Yıldırım et al. (2019) analyzed the crystal structures of related compounds using single-crystal X-ray diffraction methods, revealing non-planar molecular structures and the existence of hydrogen bonds (Yıldırım et al., 2019).

Bioactivity and Antibacterial Properties

Some derivatives of this compound show promising antifungal and antibacterial activities. Tandon et al. (2010) synthesized various derivatives and evaluated their antifungal and antibacterial potential, with some showing better activity than prevalent drugs (Tandon et al., 2010).

Chemical Synthesis and Organic Building Blocks

1,4-Naphthoquinones, such as this compound, are key building blocks in organic synthesis. Kumar et al. (2019) highlighted their use in synthesizing pharmaceutically active agents and their roles in cytotoxicity and antioxidant activities (Kumar et al., 2019).

Chemosensors for Metal Ions

Derivatives of this compound have been synthesized for use as chemosensors for transition metal ions. Gosavi-Mirkute et al. (2017) demonstrated how such derivatives can selectively sense metal ions, with some showing a color change upon binding (Gosavi-Mirkute et al., 2017).

Fluorescence Imaging and Sensing

These compounds have applications in fluorescence studies for biological imaging. Balakrishna et al. (2018) synthesized a derivative that exhibited selectivity and sensitivity for Zn2+ ions, making it a potential candidate for fluorescent imaging in living cells (Balakrishna et al., 2018).

NMR Spectroscopy Studies

NMR spectroscopy has been used to investigate the chemical shifts of various derivatives of this compound. Patil et al. (2021) conducted such studies, providing insights into the molecular structure and interactions (Patil et al., 2021).

Environmental Sensing

Derivatives of this compound have been developed for environmental sensing, particularly for detecting heavy metal ions in aqueous solutions. Parthiban et al. (2015) created a receptor for sensing Hg(ii) ions, demonstrating its selectivity and potential use in monitoring water quality (Parthiban et al., 2015).

Solubility Studies

The solubility of derivatives in different mediums, like supercritical carbon dioxide, has been studied to understand their behavior in various environments. Zacconi et al. (2017) measured the solubility of such compounds, providing valuable data for their potential applications (Zacconi et al., 2017).

Properties

IUPAC Name

2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-7(2)15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h3-7,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFLWMCFCUMANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293639
Record name 2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-20-6
Record name NSC91102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.